molecular formula C13H15NO B3384274 4-(4-methylphenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 53986-10-0

4-(4-methylphenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B3384274
CAS RN: 53986-10-0
M. Wt: 201.26 g/mol
InChI Key: YOYKNEXALGUIJU-UHFFFAOYSA-N
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Description

The compound “4-(4-methylphenyl)tetrahydro-2H-pyran-4-carbonitrile” is a derivative of tetrahydro-2H-pyran . Tetrahydro-2H-pyran is a six-membered cyclic compound with one oxygen atom and five carbon atoms . The “4-(4-methylphenyl)” part suggests the presence of a methylphenyl group attached to the 4th carbon of the pyran ring. The “carbonitrile” indicates the presence of a cyano group (-C≡N), which is also attached to the 4th carbon of the pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydro-2H-pyran ring, a common structural motif in many natural products and pharmaceuticals . The presence of the 4-methylphenyl and cyano groups would add complexity to the structure and potentially influence its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing cyano group and the electron-donating methylphenyl group . These groups could direct and influence various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . The presence of the cyano group could increase its polarity, potentially affecting its solubility, boiling point, and other physical properties .

Mechanism of Action

The mechanism of action of MPTP-CN is not fully understood. However, it is believed that the compound inhibits the activity of protein kinases by binding to their ATP-binding sites. This results in the inhibition of cell growth and proliferation, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
MPTP-CN has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPTP-CN has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of using MPTP-CN in lab experiments is its high purity and yield. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells, making it a potentially useful tool for cancer research. However, the mechanism of action of MPTP-CN is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research involving MPTP-CN. One area of interest is the development of MPTP-CN derivatives with improved anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of MPTP-CN and its potential interactions with other drugs. Finally, research is needed to explore the potential applications of MPTP-CN in other areas of medicinal chemistry.

Scientific Research Applications

MPTP-CN has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. MPTP-CN has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation.

Safety and Hazards

Without specific safety data for this compound, general safety guidelines for handling organic compounds should be followed. These include avoiding inhalation or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

4-(4-methylphenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKNEXALGUIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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